molecular formula C15H14N6O3S B2456758 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903151-50-7

2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2456758
CAS No.: 1903151-50-7
M. Wt: 358.38
InChI Key: IXSAGZPDVGWRSX-UHFFFAOYSA-N
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Description

This novel chemical entity, 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, is a structurally complex compound designed for advanced pharmacological research. Its core structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterocycle in medicinal chemistry known for its high affinity and specificity toward various kinase targets [Source: PubMed] . The presence of the thiophene and oxazolidinone substituents suggests potential for modulating kinase activity and improving pharmacokinetic properties. This reagent is intended for use as a key intermediate or a biological probe in drug discovery programs, particularly in oncology and inflammatory diseases, where inhibiting specific protein kinases is a validated therapeutic strategy [Source: ChEMBL] . Researchers can utilize this compound for high-throughput screening, structure-activity relationship (SAR) studies, and in vitro enzymatic assays to investigate novel signaling pathways and identify new targets for therapeutic intervention. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c22-14(9-20-5-6-24-15(20)23)16-8-13-18-17-12-4-3-10(19-21(12)13)11-2-1-7-25-11/h1-4,7H,5-6,8-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSAGZPDVGWRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS Number: 1903151-50-7) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N6O3SC_{15}H_{14}N_{6}O_{3}S with a molecular weight of 358.4 g/mol. The structure features an oxazolidinone ring and a triazolo-pyridazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1903151-50-7
Molecular FormulaC15_{15}H14_{14}N6_{6}O3_{3}S
Molecular Weight358.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example, compounds similar to the one in focus have shown significant inhibitory effects against c-Met kinase, which is often overexpressed in various cancers. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compound 12e from a related study showed IC50_{50} values of 1.06 ± 0.16 μM (A549), 1.23 ± 0.18 μM (MCF-7), and 2.73 ± 0.33 μM (HeLa), indicating potent anticancer properties .

The mechanism through which these compounds exert their effects includes:

  • Inhibition of Kinases : The compound targets c-Met kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that these compounds can induce late apoptosis in cancer cells, particularly affecting the cell cycle by causing G0/G1 phase arrest .

Case Studies

  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that most compounds displayed moderate to high cytotoxicity, with some achieving IC50_{50} values below 5 μM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the thiophene and triazole moieties significantly influenced biological activity. This emphasizes the importance of structural optimization in developing more effective anticancer agents .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide to improve yield and purity?

  • Methodological Answer : Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for nucleophilic substitution reactions involving the thiophene and triazole moieties .
  • Temperature control : Maintain 60–80°C during cyclization steps to minimize side reactions while ensuring triazole ring formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocyclic ring closure .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (>95%) .
  • Yield optimization : Adjust stoichiometry of reactants (e.g., 1.2 equivalents of thiophen-2-yl reagent) to compensate for steric hindrance in the pyridazine core .

Q. Which analytical techniques are essential for structural characterization of this compound, and how are they applied?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the oxazolidinone carbonyl (~170 ppm in ¹³C) and thiophene protons (δ 6.8–7.2 ppm in ¹H) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolo-pyridazine region .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns validate the acetamide and thiophene linkages .
  • X-ray crystallography : Resolve bond angles (e.g., 120° for triazole N atoms) and dihedral angles between fused rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons) .
  • SAR analysis : Compare structural analogs (e.g., replacing thiophene with furan or altering the oxazolidinone substituent) to isolate pharmacophoric contributions .
  • Computational modeling : Perform molecular dynamics simulations to assess binding stability in target proteins (e.g., EGFR kinase) and identify false positives from assay artifacts .

Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., PARP-1) on a CM5 chip to measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions to validate SPR data .
  • Cryo-EM/X-ray co-crystallization : Resolve binding poses of the compound in complex with targets (e.g., triazolo-pyridazine occupying ATP-binding pockets) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via LC-MS; half-life <24 hours at pH 7.4 suggests need for prodrug derivatization .
  • Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., thiophene ring) .
  • Formulation optimization : Encapsulate in PEGylated liposomes to enhance plasma stability and bioavailability in vivo .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs with modified heterocyclic cores?

  • Methodological Answer :
Analog Structural Modification Biological Activity Key Reference
N-(3-methoxyphenyl)-2-((3-(p-tolyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Replacement of thiophene with p-tolylReduced kinase inhibition (IC₅₀ = 1.2 μM vs. 0.8 μM for original)
2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide Fluorine substitution on phenylEnhanced metabolic stability (t₁/₂ = 8.5 hours vs. 5.2 hours)
  • Mechanistic insight : Thiophene’s electron-rich π-system enhances target binding affinity, while oxazolidinone improves solubility .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction :
  • SwissADME : Predict logP (2.8), topological polar surface area (110 Ų), and blood-brain barrier permeability (low) .
  • Protox-II : Estimate toxicity risks (e.g., hepatotoxicity score = 0.72) .
  • Docking Software :
  • AutoDock Vina : Generate binding poses with ΔG ≤ -9.0 kcal/mol for kinase targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC₅₀ values reported across different studies?

  • Methodological Answer :
  • Source investigation : Compare assay conditions (e.g., ATP concentration in kinase assays: 10 μM vs. 100 μM can alter IC₅₀ by 10-fold) .
  • Batch variability : Test multiple synthetic batches for purity (>98% via HPLC) and confirm stereochemical consistency (CD spectroscopy) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted averages .

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